molecular formula C22H21N3O5S B5219089 4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide

4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide

Cat. No. B5219089
M. Wt: 439.5 g/mol
InChI Key: JABJAGLQLFVFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MNAR or MNAR-001.

Mechanism of Action

The mechanism of action of MNAR-001 is not fully understood. However, studies have suggested that it may act through the inhibition of specific enzymes or pathways involved in cell growth and inflammation.
Biochemical and Physiological Effects:
MNAR-001 has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to inhibit the activity of specific enzymes involved in cancer cell growth and induce apoptosis.

Advantages and Limitations for Lab Experiments

MNAR-001 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity levels. However, one limitation of MNAR-001 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its therapeutic potential.

Future Directions

There are several future directions for the investigation of MNAR-001. One direction is to further investigate its potential therapeutic applications in cancer research, neurodegenerative diseases, and inflammation. Another direction is to elucidate its mechanism of action and identify specific targets for its therapeutic effects. Additionally, the development of analogues of MNAR-001 may lead to the discovery of compounds with improved therapeutic properties.

Synthesis Methods

MNAR-001 can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 2-methyl-5-nitroaniline, followed by the reaction with 4-methylaniline and 3-aminobenzoic acid. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

MNAR-001 has been investigated for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. Studies have shown that MNAR-001 has the ability to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects and neuroprotective properties.

properties

IUPAC Name

4-methyl-N-(2-methyl-5-nitrophenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-14-4-9-18(10-5-14)24-31(29,30)21-12-17(8-6-16(21)3)22(26)23-20-13-19(25(27)28)11-7-15(20)2/h4-13,24H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABJAGLQLFVFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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